![molecular formula C19H16FN3O3S B2800676 N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide CAS No. 851132-74-6](/img/structure/B2800676.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structure-Activity Relationships and Metabolic Stability
Research on the structure-activity relationships (SAR) of compounds targeting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathways has highlighted the significance of heterocyclic analogs in improving metabolic stability. Studies such as those conducted by Stec et al. (2011) have explored various 6,5-heterocycles to mitigate metabolic deacetylation, a common challenge with potent inhibitors like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide. These investigations reveal the potential of structural modifications to enhance the therapeutic profile of compounds with minimal metabolic degradation Stec et al., 2011.
Anticancer and Kinase Inhibitory Activities
The anticancer properties and kinase inhibitory activities of related compounds, such as thiazolyl N-benzyl-substituted acetamide derivatives, have been extensively studied. For instance, derivatives synthesized to explore the role of the pyridine ring and N-benzyl substitution in compounds like KX2-391 have demonstrated significant Src kinase inhibitory and anticancer activities. These findings underscore the therapeutic potential of benzothiazole and imidazole derivatives in cancer treatment, offering insights into the design of new anticancer agents with improved efficacy and selectivity Fallah-Tafti et al., 2011.
Antimicrobial and Antibacterial Applications
The antimicrobial and antibacterial properties of acetamide derivatives have been a focal point of research, aiming to address the growing concern of drug-resistant bacterial strains. Studies on novel acetamide compounds, such as those incorporating benzimidazole and thiazole moieties, have shown promising antibacterial activity. This research area is pivotal for the development of new antimicrobial agents capable of combating resistant pathogens, thereby contributing to the advancement of infectious disease treatment strategies Koppireddi et al., 2014; Rezki, 2016.
Enzyme Inhibition for Therapeutic Applications
The exploration of enzyme inhibitors for therapeutic applications is another critical area of research involving compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide. The inhibition of enzymes like α-glucosidase has implications for treating diseases such as diabetes, where controlling blood glucose levels is essential. Research on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, for instance, has highlighted the potential of these molecules in modulating enzyme activity, presenting a promising approach for drug development in metabolic disorders Koppireddi et al., 2014.
作用機序
Target of Action
It is known that similar compounds have been used to inhibit the myocardin-related transcription factor/serum response factor (mrtf/srf) pathway . This pathway is a promising therapeutic target to prevent fibrosis .
Mode of Action
Compounds with similar structures have been shown to inhibit the mrtf/srf pathway . This inhibition can lead to a decrease in SRF reporter gene activity and a reduction in MRTF/SRF target genes .
Biochemical Pathways
Similar compounds have been shown to affect the mrtf/srf pathway . This pathway is involved in the regulation of many genes that contribute to the development of fibrosis .
Pharmacokinetics
It is known that similar compounds have shown modest in vivo potency and poor pharmacokinetics, making them unsuitable for long-term efficacy studies . Efforts have been made to improve both the metabolic stability and the solubility of these compounds, resulting in the identification of analogs with over 10-fold increases in plasma exposures in mice .
Result of Action
Similar compounds have been shown to decrease srf reporter gene activity and reduce the expression of mrtf/srf target genes . These changes can lead to a reduction in fibrosis and scarring .
Action Environment
It is known that environmental conditions can significantly influence the stability of terrestrial ecosystems , which could potentially impact the action and efficacy of various compounds
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-2-4-15(5-3-14)23-8-7-21-19(23)27-11-18(24)22-10-13-1-6-16-17(9-13)26-12-25-16/h1-9H,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFIDJOXRYHGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。